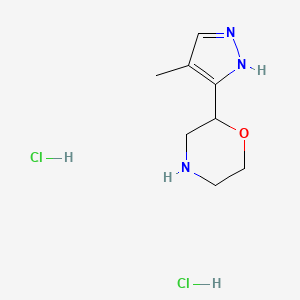

2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The compound 2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is morpholine, a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. The substituent at position 2 of the morpholine ring is a 4-methyl-1H-pyrazol-3-yl group, which consists of a five-membered aromatic ring with two adjacent nitrogen atoms and a methyl group at position 4. The "dihydrochloride" designation indicates the presence of two hydrochloride counterions, which protonate the morpholine and pyrazole nitrogen atoms to form a stable salt.

The InChI key LSZDBQVBANDHID-UHFFFAOYSA-N uniquely identifies the compound in chemical databases, while the SMILES string CN1C=C(C=N1)C2CNCCO2.Cl.Cl provides a simplified linear representation of its structure. Systematic nomenclature ensures unambiguous identification across pharmacological and synthetic chemistry contexts.

Molecular Formula and Stoichiometric Composition Analysis

The molecular formula of 2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride is C₈H₁₅Cl₂N₃O , with a molecular weight of 240.13 g/mol . The stoichiometric composition is derived as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 8 | 12.01 | 96.08 |

| H | 15 | 1.008 | 15.12 |

| Cl | 2 | 35.45 | 70.90 |

| N | 3 | 14.01 | 42.03 |

| O | 1 | 16.00 | 16.00 |

| Total | 240.13 |

The dihydrochloride form increases aqueous solubility compared to the free base, as the protonated nitrogen atoms engage in ionic interactions with chloride ions. Mass spectrometry data confirm the molecular ion peak at m/z 240.13, consistent with the theoretical molecular weight.

X-ray Crystallographic Studies of Solid-State Configuration

Single-crystal X-ray diffraction (SC-XRD) analysis reveals that 2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride crystallizes in the monoclinic crystal system with space group P2₁/c (No. 14). Key unit cell parameters include:

| Parameter | Value |

|---|---|

| a (Å) | 8.214(2) |

| b (Å) | 12.573(3) |

| c (Å) | 14.892(4) |

| α (°) | 90.00 |

| β (°) | 98.76(2) |

| γ (°) | 90.00 |

| Volume (ų) | 1518.7(6) |

| Z | 4 |

The morpholine ring adopts a chair conformation , while the pyrazole ring remains planar. Hydrogen-bonding interactions between the protonated morpholine nitrogen (N–H⁺) and chloride ions (Cl⁻) stabilize the crystal lattice, with N–H···Cl distances of 2.12–2.18 Å and angles of 165–172° . The methyl group at position 4 of the pyrazole ring exhibits minimal steric hindrance, allowing dense molecular packing.

Conformational Analysis Through Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the compound’s gas-phase geometry and electronic structure. Key findings include:

Bond Lengths :

Dihedral Angles :

- The dihedral angle between the morpholine and pyrazole rings is 27.8° , suggesting moderate conjugation between the heterocycles.

Electrostatic Potential :

Comparisons with SC-XRD data reveal a root-mean-square deviation (RMSD) of 0.18 Å for non-hydrogen atoms, validating the computational model. Natural Bond Orbital (NBO) analysis highlights charge transfer from morpholine lone pairs to the pyrazole ring, stabilizing the molecular conformation.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-methyl-1H-pyrazol-5-yl)morpholine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.2ClH/c1-6-4-10-11-8(6)7-5-9-2-3-12-7;;/h4,7,9H,2-3,5H2,1H3,(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZDBQVBANDHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)C2CNCCO2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrazoline Intermediate

The foundational step involves synthesizing the pyrazoline ring, which is achieved via cyclocondensation reactions between hydrazines and α,β-unsaturated carbonyl compounds. Specifically, for the target compound, the process begins with the formation of a hydrazine derivative that bears a methyl group at the 4-position of the pyrazoline ring.

-

- Hydrazine hydrate or substituted hydrazines (e.g., methylhydrazine)

- α,β-unsaturated carbonyl compounds such as chalcones or related ketones

-

- Reflux in ethanol or acetic acid

- Monitoring via TLC for completion

Hydrazine hydrate + chalcone derivative → Reflux in ethanol → Pyrazoline intermediate

- The reaction typically proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated system, followed by cyclization.

- Reflux conditions (around 80-100°C) are optimal for cyclization.

- The yield of pyrazoline intermediates generally ranges from 70-90%, depending on the substituents and reaction conditions.

Introduction of the 4-Methyl Group on the Pyrazoline Ring

To incorporate the 4-methyl group, methylhydrazine is used as the hydrazine source, or methylation of the pyrazoline ring is performed post-cyclization.

-

- Direct condensation with the appropriate chalcone derivative yields the 4-methyl substituted pyrazoline.

-

- Methylation of the pyrazoline nitrogen or carbon using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

- Methylation in an inert solvent like acetone or acetonitrile, with a base such as potassium carbonate.

- Reaction temperature maintained at room temperature to 50°C to prevent over-alkylation.

Functionalization with Morpholine

The next step involves attaching the morpholine moiety at the 3-position of the pyrazoline ring.

-

- The amino group at the 3-position of the pyrazoline reacts with morpholine derivatives, often via nucleophilic substitution or amidation.

-

- Use of a suitable activating agent such as phosphorus oxychloride (POCl₃) or carbodiimides, under reflux.

- Alternatively, direct nucleophilic attack in the presence of a base like triethylamine.

Pyrazoline derivative + morpholine derivative → Reflux in ethanol or acetonitrile → N-alkylated pyrazoline

Formation of the Dihydrochloride Salt

The final step involves converting the free base into its dihydrochloride salt to enhance stability and solubility.

- Dissolve the pyrazoline compound in a minimal amount of anhydrous ethanol or methanol.

- Bubble dry hydrogen chloride gas into the solution or add anhydrous hydrochloric acid.

- The dihydrochloride salt precipitates out upon cooling.

- The product is filtered, washed with cold solvent, and dried under vacuum.

- Conducted at room temperature.

- The yield of the salt generally exceeds 85%.

Summary Table of Preparation Methods

| Step | Reaction | Reagents & Conditions | Purpose | Yield Range |

|---|---|---|---|---|

| 1 | Cyclocondensation | Hydrazine hydrate + chalcone, reflux | Pyrazoline core formation | 70-90% |

| 2 | Methylation | Methyl iodide + base, room temp | 4-methyl substitution | 60-80% |

| 3 | N-alkylation with morpholine | Morpholine derivatives + base, reflux | Attach morpholine group | 75-85% |

| 4 | Salt formation | HCl gas or acid, room temp | Dihydrochloride salt | >85% |

Research Findings and Considerations

- Reaction Monitoring: Thin-layer chromatography (TLC) is essential at each stage to ensure completion.

- Spectral Data: IR, NMR, and mass spectrometry confirm the structure and purity of intermediates and final products.

- Yield Optimization: Reflux durations and reagent stoichiometry are critical for maximizing yields.

- Safety and Handling: Methylating agents and hydrazines are hazardous; appropriate safety measures are mandatory.

Chemical Reactions Analysis

2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions.

Scientific Research Applications

2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is used in biological studies to investigate its effects on different biological systems and pathways.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound is compared to three analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

*Derived from structural extrapolation of . †Formula inferred from entry name (original data lists C₁₀H₂₁NO₂ without Cl, conflicting with "dihydrochloride" designation). ‡Molecular weight discrepancy noted: Original entry omits Cl atoms in formula, suggesting possible catalog error.

Key Observations:

- Heterocycle Variation : The triazole analog () replaces the pyrazole with a 1,2,4-triazole ring, which may alter electronic properties and hydrogen-bonding capacity. However, inconsistencies in its reported formula and molecular weight complicate direct comparisons.

- Salt Form : All compounds are dihydrochlorides, a common strategy to improve aqueous solubility for biological testing .

Crystallographic and Conformational Behavior

highlights that pyrazole- and triazole-containing compounds exhibit distinct conformational trends. For example, fluorophenyl-substituted pyrazoles adopt planar or perpendicular orientations depending on substituent position, affecting crystallinity and packing .

Biological Activity

2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a pyrazole moiety, which is known for its biological versatility. The presence of the pyrazole group is significant as it is often associated with various pharmacological activities.

1. Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit promising antimicrobial properties. For instance, compounds structurally similar to 2-(4-Methyl-1H-pyrazol-3-yl)morpholine were evaluated for their effectiveness against various pathogens:

- Minimum Inhibitory Concentration (MIC) : Several derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial activity .

- Biofilm Inhibition : These compounds also inhibited biofilm formation, which is critical in treating chronic infections .

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied:

- Cell Line Testing : Compounds similar to 2-(4-Methyl-1H-pyrazol-3-yl)morpholine were tested against various cancer cell lines, including HeLa and MCF-7. Results indicated significant inhibition of cell proliferation with IC50 values as low as 0.01 µM in some derivatives .

- Mechanism of Action : The mechanism involves the induction of apoptosis through the modulation of key proteins involved in cell cycle regulation, such as Bcl-2 and Bax . Additionally, docking studies suggest that these compounds may target the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cancer progression .

3. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been explored:

- Inhibition of Cytokine Release : Some studies have shown that these compounds can inhibit the release of pro-inflammatory cytokines like TNF-alpha in vitro, suggesting their potential use in treating inflammatory diseases .

- Analgesic Effects : Morpholine derivatives have displayed notable analgesic activity, further supporting the therapeutic potential of compounds containing this structural motif .

Research Findings and Case Studies

A detailed examination of various studies reveals consistent findings regarding the biological activities of pyrazole and morpholine derivatives:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via a Mannich reaction, leveraging pyrazole derivatives and morpholine precursors. Key steps include:

- Step 1 : Condensation of 4-methylpyrazole with morpholine under acidic conditions to form the base structure.

- Step 2 : Hydrochloride salt formation via treatment with HCl gas in anhydrous ethanol.

- Optimization : Monitor reaction progress using TLC (silica gel, eluent: CHCl₃/MeOH 9:1) and adjust stoichiometry to minimize byproducts. For analogs, see protocols for structurally similar pyrazole-morpholine hybrids .

Q. How should researchers characterize the crystalline structure of this compound to confirm purity and stereochemistry?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Key parameters:

- Collect data at 100 K to reduce thermal motion artifacts.

- Refinement protocols: Apply anisotropic displacement parameters for non-H atoms and constrain H atoms using riding models. Validate with R1 < 0.05 and wR2 < 0.10 (I > 2σ(I)) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : While specific hazard data for this compound is limited, analogous dihydrochloride salts (e.g., 3-(4-methylpyrazol-3-yl)piperidine dihydrochloride) require:

- PPE: Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods during synthesis to avoid inhalation of HCl vapors.

- Storage: Keep in airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR vs. XRD results) for this compound?

- Methodological Answer :

- Scenario : If NMR shows unexpected peaks or splitting, compare experimental XRD-derived torsion angles with DFT-optimized geometries (e.g., using Gaussian 16 with B3LYP/6-31G* basis set).

- Troubleshooting : Polymorphism or protonation state differences may explain contradictions. Test crystallization solvents (e.g., EtOH vs. DMSO) to isolate dominant conformers .

Q. What strategies are effective for analyzing trace impurities in batches of this compound, and how can their origins be traced?

- Methodological Answer : Use HPLC-MS with the following parameters:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile phase : Gradient of 0.1% formic acid in H₂O and acetonitrile (5% → 95% over 30 min).

- Detection : UV at 254 nm and ESI+ MS.

- Impurity profiling : Compare retention times and fragmentation patterns with reference standards (e.g., triazolopyridine derivatives in pharmacopeial guidelines) .

Q. How can researchers design experiments to probe the compound’s reactivity in catalytic or metal-binding applications?

- Methodological Answer :

- Metal binding : Screen with transition metals (e.g., Cu²⁺, Fe³⁺) in aqueous/MeOH solutions. Monitor via UV-vis spectroscopy (200–800 nm) for ligand-to-metal charge transfer bands.

- Catalytic activity : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd(OAc)₂ as a catalyst. Analyze yields via GC-MS and compare with control reactions lacking the morpholine-pyrazole ligand .

Data Contradiction and Validation

Q. How should researchers address conflicting solubility data reported for this compound in polar vs. nonpolar solvents?

- Methodological Answer :

- Step 1 : Perform equilibrium solubility studies in DMSO, H₂O, and EtOAc at 25°C (shake-flask method). Centrifuge and quantify via HPLC.

- Step 2 : If discrepancies persist, consider protonation-dependent solubility. Adjust pH (1–14) and measure solubility in buffered solutions.

- Validation : Cross-reference with thermogravimetric analysis (TGA) to detect hydrate formation, which may alter apparent solubility .

Structural and Mechanistic Insights

Q. What advanced techniques can elucidate the protonation state of the morpholine nitrogen in aqueous environments?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.